molecular formula C18H18O3S B12897979 (E)-3-Benzylidene-4-tosyltetrahydrofuran

(E)-3-Benzylidene-4-tosyltetrahydrofuran

Cat. No.: B12897979
M. Wt: 314.4 g/mol
InChI Key: OVVAPWRAECLDDO-LFIBNONCSA-N
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Description

Contextualization within Tetrahydrofuran-Based Organic Architectures

The tetrahydrofuran (B95107) (THF) ring, a five-membered cyclic ether, is a fundamental structural motif in organic chemistry. sigmaaldrich.comquora.com It is widely recognized as a versatile solvent for a broad spectrum of organic reactions due to its ability to dissolve both polar and nonpolar substances. sigmaaldrich.comacs.org Beyond its role as a solvent, the THF skeleton is a core component of numerous biologically active natural products and synthetic compounds. Its presence in these molecules often imparts specific conformational constraints and influences their interaction with biological targets.

The utility of THF extends to its use as a reactant and an intermediate in chemical synthesis. welinkschem.com For instance, it can act as a Lewis base and is used in polymerization reactions to form materials like polytetrahydrofuran (PTMEG). quora.comwelinkschem.com The stability of the THF ring, coupled with the ability to functionalize it at various positions, makes it an attractive scaffold for the construction of complex molecular frameworks. acs.orghengli.com The synthesis of substituted tetrahydrofurans is an active area of research, with numerous methods developed for their stereoselective preparation. umich.edunih.gov These methods are crucial for accessing chiral tetrahydrofuran derivatives, which are important building blocks in asymmetric synthesis. umich.eduresearchgate.net

Significance of Benzylidene and Tosyl Moieties in Organic Chemistry

The functionality of (E)-3-Benzylidene-4-tosyltetrahydrofuran is significantly enhanced by the presence of the benzylidene and tosyl groups. Each of these moieties contributes unique and powerful characteristics to the molecule.

The benzylidene group , formally derived from benzylidene (C6H5CH), is often used as a protecting group for diols in organic synthesis, particularly in carbohydrate chemistry. wikipedia.orgnumberanalytics.comnih.gov The formation of a benzylidene acetal (B89532) can protect two hydroxyl groups simultaneously, allowing for selective reactions at other positions of the molecule. numberanalytics.comunimi.it Furthermore, the benzylidene group can be involved in various chemical transformations. For instance, the reductive opening of benzylidene acetals can proceed with high regioselectivity, providing a route to selectively deprotect one of the hydroxyl groups. nih.govacs.org The double bond within the benzylidene moiety also offers a site for further functionalization, such as in addition reactions.

The tosyl group (p-toluenesulfonyl group, abbreviated as Ts or Tos) is another cornerstone of modern organic synthesis. wikipedia.org It is an excellent leaving group, a property that stems from the ability of the tosylate anion to stabilize the negative charge through resonance. chemistrysteps.com This makes tosylates, which are typically formed from the reaction of an alcohol with tosyl chloride, highly effective substrates in nucleophilic substitution (SN2) and elimination reactions. fiveable.memasterorganicchemistry.com By converting a poorly leaving hydroxyl group into a tosylate, chemists can readily facilitate a wide range of transformations. chemistrysteps.commasterorganicchemistry.comvedantu.com The tosyl group can also serve as a protecting group for amines. wikipedia.org

The combination of a benzylidene group, which can direct the stereochemistry of nearby centers and be a precursor to other functionalities, and a tosyl group, a superb leaving group, on a tetrahydrofuran scaffold suggests that this compound is a versatile intermediate for the synthesis of highly functionalized and stereochemically complex molecules.

Overview of Research Endeavors Related to Chiral Tosyl-Substituted Tetrahydrofuran Derivatives

Research into chiral tosyl-substituted tetrahydrofuran derivatives has been a fruitful area, leading to the development of novel synthetic methodologies and the synthesis of complex target molecules. These compounds are often key intermediates in the asymmetric synthesis of natural products and other biologically active compounds.

One significant application of tosyl-substituted furan (B31954) derivatives is in the synthesis of butenolides, which are five-membered lactones found in numerous natural products with diverse biological activities. organic-chemistry.orgescholarship.org For example, 4-tosyl-2(5H)-furanone has been utilized in palladium-catalyzed cross-coupling reactions to introduce various substituents at the 4-position, providing a versatile route to a range of butenolide derivatives. organic-chemistry.org

The catalytic asymmetric synthesis of butenolides and butyrolactones often involves intermediates that could be conceptually related to tosyl-substituted tetrahydrofurans. acs.orgnih.gov These syntheses frequently employ chiral catalysts to control the stereochemistry of the final product, and the presence of a tosyl group can be instrumental in subsequent transformations. Research has demonstrated the synthesis of chiral γ-substituted butenolides with excellent yields and stereoselectivities. acs.orgnih.gov

Furthermore, the synthesis of chiral tetrahydrofuran derivatives themselves is a major focus. umich.eduumich.edu Various strategies, including intramolecular cyclization reactions and cycloadditions, have been developed to construct the tetrahydrofuran ring with high stereocontrol. nih.gov The presence of a tosyl group in these synthetic precursors can influence the reaction pathways and enable further modifications of the resulting tetrahydrofuran product. For instance, the regioselective ring-opening of 2-tosyl-7-oxanorbornenes has been shown to be a viable route to functionalized tetrahydrofurans. nih.gov

While direct research on "this compound" is not extensively documented in readily available literature, the collective knowledge on the synthesis and reactivity of tetrahydrofurans, benzylidene compounds, and tosylates provides a strong foundation for understanding its potential applications. The strategic placement of the benzylidene and tosyl groups on the chiral tetrahydrofuran core suggests its utility as a precursor for a variety of complex organic structures. For example, the tosyl group could be displaced by a nucleophile in an SN2 reaction, while the benzylidene group could be cleaved or otherwise transformed to reveal further functionality. This makes compounds of this class highly valuable in the toolbox of synthetic organic chemistry.

Data Tables

Table 1: Properties of Key Functional Groups and Scaffolds

ComponentChemical Formula/StructureKey PropertiesCommon Applications in Organic Synthesis
TetrahydrofuranC4H8OPolar aprotic solvent, Lewis base, stable ring structure. sigmaaldrich.comquora.comSolvent for Grignard reactions and polymerizations, core of many natural products. sigmaaldrich.comwelinkschem.com
Benzylidene groupC6H5CH=Protecting group for diols, can be selectively cleaved. wikipedia.orgnumberanalytics.comProtection of hydroxyl groups in carbohydrates, precursor for other functional groups. nih.govunimi.it
Tosyl groupCH3C6H4SO2-Excellent leaving group, strong electron-withdrawing group. wikipedia.orgfiveable.meConversion of alcohols to good leaving groups for substitution and elimination reactions, amine protection. fiveable.memasterorganicchemistry.com

Table 2: Examples of Reactions Involving Related Structures

Reaction TypeReactant(s)Product(s)Significance
Palladium-catalyzed cross-coupling4-tosyl-2(5H)-furanone, boronic acids4-substituted 2(5H)-furanonesVersatile synthesis of substituted butenolides. organic-chemistry.org
Reductive opening of benzylidene acetal4,6-O-benzylidene-glucopyranose, reducing agentSelectively deprotected glucose derivativeRegioselective deprotection in carbohydrate chemistry. nih.gov
Nucleophilic substitutionAlkyl tosylate, nucleophileSubstituted alkaneFacile displacement of a hydroxyl group via a tosylate intermediate. chemistrysteps.comfiveable.me
Asymmetric Aldol (B89426) ReactionDihalofuranones, aldehydes, chiral catalystChiral substituted γ-butenolidesEnantioselective synthesis of complex lactones. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

(3E)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+

InChI Key

OVVAPWRAECLDDO-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C\C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for E 3 Benzylidene 4 Tosyltetrahydrofuran and Structurally Analogous Compounds

Strategies for the Construction of the Tosyltetrahydrofuran Scaffold

Direct Tosylation Approaches for Tetrahydrofuran (B95107) Functionalization

A straightforward method for preparing a tosyltetrahydrofuran involves the direct tosylation of a corresponding hydroxyl-substituted tetrahydrofuran. This approach is predicated on the availability of a suitable tetrahydrofuran alcohol precursor. The tosylation reaction converts the alcohol's hydroxyl group, which is a poor leaving group, into a tosylate (p-toluenesulfonate), an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.

The standard procedure involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov Pyridine is a classic choice, often serving as both the base and the solvent. chemicalforums.com Alternatively, tertiary amines like triethylamine (B128534) (TEA) can be used in an inert solvent such as dichloromethane (B109758) (CH2Cl2), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. nih.govrsc.org The general reaction is shown below:

General scheme for the tosylation of a tetrahydrofuran alcohol.

The reaction is typically initiated at 0 °C and then allowed to proceed at room temperature. nih.gov Efficient, solvent-free methods have also been developed, where the alcohol and TsCl are ground with a solid base like potassium carbonate, offering a greener alternative. researchgate.net While generally efficient, this method can sometimes lead to side products. For instance, in the presence of excess chloride ions and a suitable solvent like DMF, the tosylate can be converted into a chloride in a competing nucleophilic substitution reaction. nih.gov

Stereoselective Syntheses of Tosyltetrahydrofuran Systems

Achieving specific stereochemistry within the tetrahydrofuran ring is paramount for many applications. Several advanced stereoselective strategies have been developed.

One approach involves the nucleophilic addition of γ-chloroalkyl sulfones to aldehydes. Treatment of the sulfone with a base like potassium tert-butoxide (KOtBu) generates a carbanion, which then attacks the aldehyde. The resulting potassium alkoxide intermediate undergoes a subsequent intramolecular ring-closure to furnish the tetrahydrofuran ring as a single diastereomer. nih.gov The stereochemical outcome is often under thermodynamic control, as the cis and trans isomers can interconvert under the reaction conditions. nih.gov

Oxonium-Prins cyclizations represent another powerful tool for stereocontrolled synthesis. imperial.ac.uk In this method, a Lewis acid promotes the condensation of a homoallylic alcohol with an aldehyde to generate a reactive oxonium ion. Intramolecular attack by the alkene onto the oxonium ion forms the tetrahydrofuran ring, creating a carbocation that can be trapped by a nucleophile. For styrenyl substrates, this cyclization can proceed with high stereocontrol, driven by the formation of a stable benzylic cation, preferentially forming 2,3-cis substituted tetrahydrofurans. imperial.ac.uk

Furthermore, debenzylative cycloetherification (DBCE) reactions provide a route to stereodefined hydroxylated tetrahydrofurans from carbohydrate-derived precursors. nih.gov This method involves the intramolecular nucleophilic attack of a benzyl (B1604629) ether oxygen onto a carbon bearing an activated alcohol (e.g., a mesylate or tosylate), leading to an oxonium intermediate. A subsequent nucleophilic attack by an external anion (like bromide) at the benzylic carbon results in the formation of the cyclized tetrahydrofuran product with high stereospecificity. nih.gov

Ring-Closing Reactions for Tetrahydrofuran Formation Involving Tosyl Precursors

Intramolecular cyclization of acyclic precursors containing a tosyl group or a group that can be easily converted to one is a common and effective strategy for building the tetrahydrofuran scaffold. These reactions, often involving intramolecular SN2 displacement, are fundamental to heterocycle synthesis.

A key strategy involves the base-mediated 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols. nih.gov The geometry of the double bond in the vinylic sulfone precursor can control the selectivity of the cyclization, allowing access to different diastereomers of 3-phenylsulfonyl-substituted tetrahydrofurans. Another powerful method involves the one-pot conversion of 1,2,4,5-tetraols into substituted tetrahydrofurans. This process begins with the regioselective sulfonylation of a terminal hydroxyl group, followed by sequential epoxide and tetrahydrofuran ring formation under basic conditions. researchgate.net

The kinetics of ring closure are highly dependent on the size of the ring being formed, with 5-membered rings generally forming faster than 6- or 7-membered rings. organic-chemistry.org The reaction below illustrates a general ring-closing mechanism where a hydroxyl group displaces a tosylate leaving group on the same molecule.

General scheme for intramolecular cyclization to form a tetrahydrofuran ring.

Introduction of the Benzylidene Moiety to the Tetrahydrofuran Core

Once the tosyltetrahydrofuran scaffold is in place, the next critical phase is the stereoselective introduction of the benzylidene group (=CHPh) at the C-3 position. The desired (E)-geometry of the double bond requires methods that offer high levels of stereocontrol.

Olefination Strategies for Stereoselective (E)-Alkene Formation

Olefination reactions are the most common methods for converting a carbonyl group (ketone) into an alkene. To apply this to the synthesis of (E)-3-Benzylidene-4-tosyltetrahydrofuran, a precursor such as 4-tosyltetrahydrofuran-3-one would be required. Several olefination reactions are known to favor the formation of the thermodynamically more stable (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that produces predominantly (E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.com The phosphonate carbanion is more nucleophilic and less basic than the ylides used in the standard Wittig reaction, and the water-soluble phosphate (B84403) byproduct simplifies purification. organic-chemistry.orgwikipedia.org The mechanism proceeds through an oxaphosphetane intermediate, where the transition state leading to the trans-olefin is energetically favored. nrochemistry.com

The Julia-Lythgoe olefination and its modern variants are also excellent for preparing (E)-alkenes. organic-chemistry.org The classical method involves the reaction of a phenyl sulfone anion with an aldehyde, followed by in-situ esterification and reductive elimination with sodium amalgam. organic-chemistry.orgwikipedia.org The modified Julia-Kocienski olefination , which uses heteroaryl sulfones (like benzothiazolyl or tetrazolyl sulfones), is often preferred as it is a one-pot protocol that offers very good (E)-selectivity. wikipedia.orgorganic-chemistry.org The high (E)-selectivity of the Julia-Kocienski olefination using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones results from the kinetically controlled addition to aldehydes, which leads to anti-β-alkoxysulfones that stereospecifically decompose to the (E)-alkene. wikipedia.orgnih.gov

The table below summarizes key features of these (E)-selective olefination methods.

ReactionReagentsKey FeaturesSelectivity
Horner-Wadsworth-Emmons (HWE) Stabilized phosphonate ester, base (e.g., NaH, NaOMe), aldehyde/ketoneMore nucleophilic carbanion than Wittig ylides; water-soluble phosphate byproduct simplifies workup.Generally high (E)-selectivity. wikipedia.org
Julia-Lythgoe Olefination Phenyl sulfone, strong base (e.g., BuLi), aldehyde/ketone, acylating agent, reducing agent (Na-Hg)Multi-step process; reliable for (E)-alkene formation; low tolerance for reducible groups.Good to very good (E)-selectivity. organic-chemistry.org
Julia-Kocienski Olefination Heteroaryl sulfone (e.g., BT- or PT-sulfone), base, aldehyde/ketoneOne-pot procedure; can be tuned by choice of heteroaryl group, base, and solvent.Good to excellent (E)-selectivity, especially with PT-sulfones. wikipedia.orgorganic-chemistry.org

Regiospecific Insertion of Benzylidene Ligands into Alpha-C-H Bonds of Ethers

An alternative, more direct approach to C-C bond formation involves the functionalization of a C-H bond. Research has shown that it is possible to achieve regiospecific insertion into the α-C–H bond of ethers, including tetrahydrofuran. rsc.orgucas.ac.cnrsc.org This strategy avoids the need for a pre-installed carbonyl group.

One reported method involves the reaction of tungsten-benzylidene complexes, such as (CO)₅W=CH(p-C₆H₄R), with tetrahydrofuran. This reaction leads to the regiospecific insertion of the benzylidene ligand into the α-C–H bond of the ether. rsc.org The mechanism is believed to be associative, initiated by a nucleophilic attack of the ether's oxygen atom on the electrophilic benzylidene ligand. rsc.org While this demonstrates the feasibility of direct C-H functionalization to introduce a benzyl group, further transformations would be required to generate the exocyclic double bond of the benzylidene moiety.

More recent advances in catalysis, including nickel-catalyzed and photocatalytic methods, have expanded the toolbox for the α-C–H functionalization of tetrahydrofuran. ucas.ac.cnrsc.org These methods typically generate a tetrahydrofuranyl radical at the alpha position, which can then be coupled with various partners. For example, nickel-catalyzed C-H alkylation or arylation has been demonstrated, providing a pathway to install substituents at the desired position. ucas.ac.cn

Condensation Reactions with Benzaldehyde (B42025) Derivatives

The synthesis of the 3-benzylidene tetrahydrofuran scaffold frequently involves the condensation of a benzaldehyde derivative with a suitably functionalized precursor that provides the core atoms of the heterocyclic ring. A prominent strategy in the synthesis of substituted tetrahydrofurans is the oxonium-Prins cyclization. imperial.ac.uk This reaction class involves the condensation of an aldehyde with a homoallylic alcohol, mediated by a Lewis or Brønsted acid, to generate a key oxonium ion intermediate. This intermediate subsequently undergoes an intramolecular cyclization. imperial.ac.uk

In the context of synthesizing this compound, this would typically involve the reaction of a substituted benzaldehyde with a homoallylic alcohol already bearing the tosyl group or a precursor to it. The reaction is driven by the formation of a stable benzylic cation following the cyclization event. imperial.ac.uk The stereochemistry of the resulting double bond (E or Z) and the relative stereochemistry of the substituents on the tetrahydrofuran ring are influenced by the reaction conditions and the nature of the substrates and catalyst used. The use of various substituted benzaldehydes allows for the synthesis of a library of structurally analogous compounds, with substituents on the phenyl ring altering the electronic properties and reactivity of the molecule.

Research into related structures, such as 2,3-disubstituted tetrahydrofurans, demonstrates that Lewis acids like tin(IV) bromide (SnBr₄) can effectively promote such cyclizations. The intermediate carbocation formed after cyclization can be trapped by various nucleophiles. imperial.ac.uk The choice of the benzaldehyde derivative is critical as its electronic and steric properties can influence reaction rates and stereoselectivity.

Table 1: Examples of Benzaldehyde Derivatives in Tetrahydrofuran Synthesis

Benzaldehyde DerivativePotential Reagent PartnerExpected Product Feature
Benzaldehyde4-Tosyl-pent-1-en-4-olUnsubstituted benzylidene group
4-Methoxybenzaldehyde4-Tosyl-pent-1-en-4-ol4-Methoxybenzylidene group
4-Nitrobenzaldehyde4-Tosyl-pent-1-en-4-ol4-Nitrobenzylidene group
2-Chlorobenzaldehyde4-Tosyl-pent-1-en-4-ol2-Chlorobenzylidene group

Convergent and Linear Synthesis Pathways for this compound

A convergent synthesis , in contrast, involves the independent preparation of several key fragments of the target molecule, which are then combined (coupled) in the final stages. wikipedia.org This approach is generally more efficient for complex molecules as it allows for the parallel synthesis of intermediates, minimizing the number of steps in the longest linear sequence. wikipedia.org For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a benzylidene-containing fragment, for instance, from an appropriate phosphonium (B103445) ylide (for a Wittig-type reaction) or an organometallic species.

Fragment B Synthesis: Preparation of the tetrahydrofuranone core bearing the tosyl group, for example, 4-tosyl-dihydrofuran-3(2H)-one.

Fragment Coupling: The final step would be the coupling of Fragment A and Fragment B to form the target molecule.

Table 2: Comparison of Linear and Convergent Synthesis Pathways

FeatureLinear SynthesisConvergent Synthesis
Strategy A → B → C → D → ProductFragment A + Fragment B → Product
Overall Yield Tends to be low; multiplicative loss at each step. wikipedia.orgGenerally higher; fewer steps in the longest sequence. wikipedia.org
Efficiency Can be inefficient, especially for complex targets.More efficient for complex molecules; allows for parallel work. wikipedia.orgnih.gov
Flexibility Late-stage failure can be costly, requiring a restart.Allows for easy modification of fragments to create analogues.

Advanced Purification Techniques for Stereoisomerically Pure Intermediates

The synthesis of tetrahydrofuran derivatives, including this compound, often yields mixtures of stereoisomers (diastereomers and/or enantiomers). The presence of multiple stereocenters and a stereodefined exocyclic double bond necessitates advanced purification techniques to isolate the desired pure stereoisomer, which is often crucial for its intended biological or chemical properties. nih.gov

Fractional Crystallization is a classical but powerful technique for separating diastereomers. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system and controlling temperature, one diastereomer can be induced to crystallize from the solution while the other remains dissolved, allowing for their separation. This method is often scalable and can be cost-effective if suitable crystallization conditions are found.

Chiral Column Chromatography , including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a premier method for separating enantiomers. This technique utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. While highly effective for achieving excellent enantiomeric purity, this method can be more expensive and less scalable than crystallization. The selection of the appropriate chiral column and mobile phase is critical for successful separation.

For diastereomeric intermediates, standard silica (B1680970) gel column chromatography can sometimes suffice if the polarity difference between the isomers is significant enough. However, for isomers with very similar retention factors (Rƒ), more advanced and higher-resolution techniques are required. The characterization of the separated, stereoisomerically pure intermediates is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY experiments) and X-ray crystallography. imperial.ac.ukresearchgate.net

Table 3: Overview of Advanced Purification Techniques

TechniquePrinciple of SeparationPrimary ApplicationKey Considerations
Fractional Crystallization Differential solubility of diastereomers.Separation of diastereomeric intermediates.Requires suitable solvent; can be an iterative process.
Chiral Column Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phase.Separation of enantiomers. researchgate.netHigh resolution; can be costly; column selection is crucial.
High-Resolution Silica Chromatography Differential polarity of stereoisomers.Separation of diastereomers with distinct polarity.May not resolve closely related isomers.

Reaction Chemistry and Transformational Capabilities of E 3 Benzylidene 4 Tosyltetrahydrofuran

Reactivity of the Exocyclic (E)-Benzylidene Double Bond

The exocyclic double bond in (E)-3-Benzylidene-4-tosyltetrahydrofuran is part of an α,β-unsaturated system, polarized by the electron-withdrawing sulfonyl group of the tosylate. This electronic feature dictates its reactivity towards reductive agents, nucleophiles, and in cycloaddition reactions.

The benzylidene double bond is susceptible to reduction through various hydrogenation methods. Catalytic hydrogenation is a common approach to selectively reduce the carbon-carbon double bond to a single bond, yielding the corresponding 3-benzyl-4-tosyltetrahydrofuran. The choice of catalyst is crucial to avoid undesired side reactions, such as the hydrogenolysis of the tosyl group or the benzyl (B1604629) ether that would be formed from the reduction of the benzylidene group.

For instance, catalytic transfer hydrogenation using reagents like triethylsilane and 10% Pd/C is effective for the clean deprotection of benzylidene acetals, which proceeds via reduction. beilstein-journals.org Similarly, Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) is known for the chemoselective hydrogenation of alkenes in the presence of other reducible functionalities like benzyl ethers. nih.gov These methods could be applied to selectively reduce the exocyclic double bond of the title compound.

Table 1: Potential Conditions for Reductive Transformations

Reaction Type Reagent System Potential Product Ref.
Catalytic Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃/PbO) 3-Benzyl-4-tosyltetrahydrofuran nih.gov

The diastereoselectivity of the hydrogenation is an important consideration, as the reduction of the planar double bond can lead to the formation of two new stereocenters, depending on the existing stereochemistry of the tetrahydrofuran (B95107) ring. The diastereoselective synthesis of highly substituted tetrahydrofurans often relies on controlling the approach of the reagent to the double bond. nih.gov

The exocyclic double bond of this compound, being part of an α,β-unsaturated system, is an excellent Michael acceptor. The electron-withdrawing nature of the adjacent tosyl group enhances the electrophilicity of the β-carbon of the double bond, making it susceptible to conjugate addition by a wide range of nucleophiles. nih.govnih.gov

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes and ketones. youtube.commasterorganicchemistry.com In the case of α,β-unsaturated systems, 1,4-conjugate addition is often favored over 1,2-addition to the carbonyl group, especially with soft nucleophiles like cuprates, enamines, and thiols. youtube.comyoutube.com Carbon nucleophiles, such as those derived from Grignard reagents or organocuprates, can be employed to form new carbon-carbon bonds at the benzylic position. youtube.com The reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also proceed via nucleophilic addition. youtube.comyoutube.com

Table 2: Examples of Nucleophilic Addition Reactions

Nucleophile Type Reagent Example Product Type Ref.
Carbon Nucleophile Gilman Reagent (R₂CuLi) 3-(1-Aryl-2-alkyl)-4-tosyltetrahydrofuran youtube.com
Hydride Sodium Borohydride (NaBH₄) 3-Benzyl-4-tosyltetrahydrofuran youtube.com

The stereochemical outcome of these additions can often be controlled, leading to the diastereoselective formation of new stereocenters. sci-hub.st

The benzylidene double bond can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic and heterocyclic frameworks.

In [3+2] cycloadditions, the double bond can react with 1,3-dipoles such as nitrile oxides, azomethine ylides, or nitrones. uchicago.eduorganic-chemistry.org These reactions lead to the formation of five-membered heterocyclic rings. For example, the reaction with an azomethine ylide could yield a spiro-pyrrolidine derivative. acs.org The regioselectivity and stereoselectivity of these cycloadditions are often high, influenced by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. nih.gov

Table 3: Cycloaddition Reactions of the Benzylidene Double Bond

Reaction Type Reactant Partner Resulting Ring System Ref.
[3+2] Cycloaddition Azomethine Ylide Spiro-pyrrolidine acs.org
[3+2] Cycloaddition Nitrile Oxide Spiro-isoxazoline uchicago.edu
[4+2] Diels-Alder Conjugated Diene Fused Cyclohexene masterorganicchemistry.com

Transformations Involving the Tosyl Group

The tosyl group (p-toluenesulfonyl) is an excellent leaving group in nucleophilic substitution and elimination reactions due to the ability of the sulfonate anion to stabilize the negative charge through resonance. masterorganicchemistry.com This reactivity is centered at the carbon atom of the tetrahydrofuran ring to which the tosylate is attached.

The carbon atom bonded to the tosylate group is electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. libretexts.orgyoutube.com This allows for the introduction of various functional groups at this position, such as halides, azides, cyanides, and alkoxides. youtube.comkhanacademy.org

The Sₙ2 reaction proceeds with inversion of stereochemistry at the electrophilic carbon. libretexts.org Therefore, if the starting material is enantiomerically pure, the substitution product will also be enantiomerically pure but with the opposite configuration at the reaction center. The rate of the Sₙ2 reaction is influenced by the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. youtube.comyoutube.com In some cases, particularly with tertiary substrates or under solvolytic conditions, an Sₙ1 mechanism may compete, which proceeds through a carbocation intermediate and leads to a racemic mixture of products. libretexts.org

Table 4: Nucleophilic Substitution of the Tosyl Group

Nucleophile Reagent Example Product Reaction Type Ref.
Azide Sodium Azide (NaN₃) (E)-4-azido-3-benzylidenetetrahydrofuran Sₙ2
Bromide Sodium Bromide (NaBr) (E)-4-bromo-3-benzylidenetetrahydrofuran Sₙ2 khanacademy.org

It is important to note that nucleophilic substitution at a sulfonyl sulfur itself can also occur, though this is a different reaction pathway. nih.gov

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a new double bond within the tetrahydrofuran ring. smartstartinstitute.commasterorganicchemistry.com The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is a concerted process requiring an anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group. acs.orgsciencemadness.orgmasterorganicchemistry.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The stereochemistry of the starting material dictates the stereochemistry of the product in an E2 reaction. researchgate.net

Alternatively, under conditions that favor the formation of a carbocation (e.g., in a polar protic solvent with a weak base), an E1 (unimolecular elimination) mechanism can occur. ksu.edu.samasterorganicchemistry.comyoutube.com This pathway is often in competition with Sₙ1 substitution.

Table 5: Elimination Reactions of the Tosyl Group

Base Product Mechanism Ref.
Potassium tert-butoxide (t-BuOK) 3-Benzylidene-2,3-dihydrofuran or 3-Benzylidene-2,5-dihydrofuran E2 smartstartinstitute.com
Sodium Ethoxide (NaOEt) 3-Benzylidene-2,3-dihydrofuran or 3-Benzylidene-2,5-dihydrofuran E2 smartstartinstitute.com

Mechanistic Elucidation and Pathway Analysis in Reactions of E 3 Benzylidene 4 Tosyltetrahydrofuran

Investigation of Associative Mechanisms and Transition States

Associative mechanisms in the context of reactions involving (E)-3-Benzylidene-4-tosyltetrahydrofuran would entail the formation of a bond between a nucleophile and the substrate, leading to an intermediate or transition state where the nucleophile is associated with the molecule before any bond is broken. The investigation of these mechanisms and their corresponding transition states is crucial for understanding the reaction pathways.

Theoretical studies on similar systems, such as the ring-opening of tetrahydrofuran (B95107) derivatives by frustrated Lewis pairs (FLPs), reveal that the distance between the Lewis acidic and basic centers of the FLP influences the activation barrier. nih.gov Shorter distances lead to greater orbital overlap and lower activation energies. nih.gov Energy decomposition analysis of these transition states indicates that the bonding interaction is primarily governed by donor-acceptor interactions. nih.gov

In the context of nucleophilic additions to related oxocarbenium ions derived from furanosides, computational studies have been employed to analyze the transition states. nih.gov For example, the allylation of a simple oxocarbenium ion shows a very low activation energy barrier, and the transition state geometry indicates an asynchronous process with significant bond-breaking and bond-forming character. nih.gov Natural population analysis can be used to track charge stabilization on key atoms like the acetal (B89532) carbon and the ring oxygen throughout the reaction, providing further insight into the electronic nature of the transition state. nih.gov

Formation and Reactivity of Oxocarbenium Ion Intermediates

Oxocarbenium ions are key reactive intermediates in many reactions of tetrahydrofuran derivatives. nih.govnih.gov The formation of an oxocarbenium ion from a precursor like a 2-methoxytetrahydrofuran (B50903) can be initiated by a Lewis acid or a catalytically active species. nih.gov For instance, a rhenium complex can coordinate to the methoxy (B1213986) group, leading to the formation of a THF-Re complex. nih.gov This coordination facilitates the cleavage of the C-O bond, resulting in the formation of the oxocarbenium ion. nih.gov The transition state for this process involves a significant increase in positive charge on the anomeric carbon and a decrease in negative charge on the ring oxygen. nih.gov

Once formed, these oxocarbenium ions are highly electrophilic and readily react with nucleophiles. nih.gov A wide range of nucleophiles, including Grignard reagents, organozinc reagents, and titanium enolates, have been successfully added to oxocarbenium ions derived from γ-lactol derivatives to construct substituted tetrahydrofurans. nih.gov The stereochemical outcome of these additions is a subject of significant study, with various models developed to predict the diastereoselectivity. nih.gov The reactivity of these ions is influenced by factors such as the counterion, the solvent, and the presence of any participating functional groups that can stabilize the positive charge. scienceopen.com

The study of glycosyl oxocarbenium ions, which share structural similarities, has shown that these species exist in a dynamic equilibrium with various ion pairs (contact, solvent-separated, and solvent-equilibrated). scienceopen.com This highlights that the reaction mechanism is often a continuum between a pure SN1 pathway with a "naked" oxocarbenium ion and an SN2-type process where the nucleophile attacks a more complex, ion-paired species. scienceopen.com

Influence of Lewis Acid Catalysis on Reaction Kinetics and Selectivity

Lewis acid catalysis plays a pivotal role in many reactions involving furan (B31954) and sulfone functionalities. nih.govnih.govyoutube.com Lewis acids activate electrophiles by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group or the sulfonyl group. youtube.com This coordination increases the electrophilicity of the substrate, thereby lowering the activation energy of subsequent steps and accelerating the reaction rate. youtube.com

In reactions of allylic sulfones, Lewis acids can influence both reactivity and regioselectivity. For instance, in the palladium-catalyzed cross-coupling of heterocyclic allylsulfones, Lewis acid additives like copper and zinc salts can either accelerate or attenuate the fragmentation of the allylsulfone, depending on the specific heterocycle. acs.org In the context of radical cyclizations to form tetrahydrofuran derivatives, the addition of Lewis acids like trialkylaluminums has been shown to reverse the diastereoselectivity. diva-portal.org In the absence of a Lewis acid, the reaction may favor the formation of a trans-isomer, while complexation of the Lewis acid to the oxygen atom can sterically favor a transition state leading to the cis-isomer. diva-portal.org

The choice of Lewis acid can have a significant impact on the outcome of a reaction. In the ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals, a screening of various Lewis acids, including Al(OTf)₃, Sc(OTf)₃, and Yb(OTf)₃, showed that Yb(OTf)₃ provided the highest yield of the desired carbazole (B46965) product. mdpi.com This demonstrates the importance of optimizing the Lewis acid catalyst to achieve the desired reactivity and selectivity. mdpi.com The general mechanism for Lewis acid catalysis involves the association of the Lewis acid with the substrate, the main reaction step (e.g., nucleophilic attack), and finally, the dissociation of the Lewis acid from the product to regenerate the catalyst. youtube.com

Solvent Effects on Reaction Mechanisms and Stereocontrol

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism, rate, and stereochemical outcome. While specific studies on this compound are not detailed in the provided search results, general principles of solvent effects on related reactions can be inferred.

In reactions proceeding through ionic intermediates, such as those involving oxocarbenium ions, the polarity of the solvent is critical. Polar, coordinating solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, a strongly coordinating solvent can also compete with the substrate for binding to a Lewis acid catalyst, thereby inhibiting the reaction. For example, in a Lewis acid-mediated radical cyclization, conducting the reaction in THF, a coordinating solvent, was found to negate the effect of the Lewis acid on diastereoselectivity. diva-portal.org

The solvent can also influence the conformational preferences of reactants and transition states, which in turn affects stereocontrol. For reactions involving charged species, the ability of the solvent to form specific interactions, such as hydrogen bonds, can be a determining factor. The choice of solvent can also impact the solubility of reactants and reagents, which is a practical consideration for reaction efficiency. In a study on the synthesis of polyfunctionalized furans, screening of different solvents showed that the choice of solvent significantly impacted the yield of the desired product. researchgate.net

Application of Baldwin's Rules for Cyclization Reactions

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of ring-closing reactions based on the size of the ring being formed, the hybridization of the electrophilic center, and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. wikipedia.orgchemtube3d.com These rules are based on the stereoelectronic requirements for optimal orbital overlap between the nucleophile and the electrophile. wikipedia.orgscripps.edu

The rules classify cyclizations using a descriptor such as "n-Exo-Trig," where 'n' is the number of atoms in the new ring, 'Exo' or 'Endo' describes the trajectory of the cyclization, and 'Trig' (trigonal, sp²), 'Tet' (tetrahedral, sp³), or 'Dig' (digonal, sp) describes the hybridization of the atom being attacked. wikipedia.orgchemtube3d.com

Ring SizeTypeExoEndo
3Tet
4Tet
5Tet
6Tet
7Tet
3Trig
4Trig
5Trig
6Trig
7Trig
3Dig
4Dig
5Dig
6Dig
7Dig
Table generated from data in reference wikipedia.org

For reactions involving a substrate like this compound, cyclization reactions could potentially occur. For example, an intramolecular nucleophilic attack onto the double bond would be classified based on these rules. A hypothetical 5-membered ring closure involving the attack of a nucleophile onto the exocyclic double bond would be a "5-Endo-Trig" cyclization. According to Baldwin's rules, 5-Endo-Trig cyclizations are generally disfavored for second-row elements like oxygen. libretexts.orgyoutube.com This is attributed to the poor orbital overlap when the nucleophile approaches the π-system from within the forming ring. libretexts.org

However, there are exceptions and extensions to Baldwin's rules. For instance, reactions involving third-row elements, such as sulfur, can sometimes proceed through pathways that are disfavored for their second-row counterparts due to different bond lengths and angles. libretexts.org Furthermore, cationic reactions often disobey the rules. wikipedia.org It has also been noted that acid catalysis can sometimes open up an alternative, favored pathway, such as a 5-Exo-Trig cyclization, when a 5-Endo-Trig pathway is disfavored. libretexts.org The rules have been revised and extended over time to account for a wider range of reaction types, including radical and promoted cyclizations. researchgate.net

Applications of E 3 Benzylidene 4 Tosyltetrahydrofuran in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

(E)-3-Benzylidene-4-tosyltetrahydrofuran serves as a valuable chiral synthon, providing a pre-defined stereochemical framework that can be elaborated into more complex chiral molecules. The inherent chirality of the tetrahydrofuran (B95107) ring, derived from its synthesis from a chiral pool or through an asymmetric catalytic process, is a key feature that allows for the transfer of stereochemical information during a synthetic sequence.

The strategic placement of the tosyl group at the C4 position renders this carbon atom electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents with a high degree of stereocontrol, often proceeding through an SN2-type mechanism which results in the inversion of stereochemistry at the reaction center. This reactivity is fundamental to its application as a chiral building block, enabling the construction of new stereogenic centers with predictable outcomes.

Furthermore, the exocyclic benzylidene group provides a handle for a range of chemical transformations. It can undergo reactions such as oxidation, reduction, or addition, leading to a diverse array of functionalized tetrahydrofuran derivatives. The combination of the stereochemically defined core and the versatile benzylidene functionality makes this compound a powerful tool for the synthesis of enantiomerically enriched compounds.

Strategic Intermediate in the Total Synthesis of Natural Products (e.g., Thyrsiferol (B1252132), Venustatriol (B1197628) Frameworks)

The tetrahydrofuran motif is a common structural feature in a variety of marine natural products, including the complex polyether lipids thyrsiferol and venustatriol. These natural products often exhibit potent biological activities, making them attractive targets for total synthesis. The structural complexity and the presence of multiple stereocenters in these molecules necessitate the use of highly functionalized and stereochemically defined building blocks.

While direct utilization of this compound in the reported total syntheses of thyrsiferol and venustatriol has not been explicitly documented, its structural features make it a conceptually ideal intermediate for the construction of key fragments of these natural products. The synthesis of the core structures of thyrsiferol and related compounds often involves the coupling of smaller, chiral fragments containing tetrahydrofuran rings.

Precursor for the Development of Novel Organic Scaffolds with Defined Stereochemistry

The development of novel organic scaffolds with well-defined three-dimensional structures is a central theme in medicinal chemistry and materials science. This compound provides a robust platform for the synthesis of such scaffolds. The predictable reactivity of the tosyl group allows for the regioselective introduction of various functional groups, leading to a library of substituted tetrahydrofuran derivatives.

The benzylidene moiety can be chemically manipulated to introduce further diversity. For instance, ozonolysis of the double bond can yield a carbonyl group, which can then be used in a variety of subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This allows for the extension of the molecular framework and the introduction of new functionalities.

By combining the stereocontrolled substitution at the C4 position with the diverse transformations of the benzylidene group, a wide range of novel, stereochemically defined organic scaffolds can be accessed. These scaffolds can serve as templates for the design of new biologically active molecules or as building blocks for the construction of more complex supramolecular structures.

Integration into Pharmaceutical Synthetic Routes (e.g., as an intermediate for empagliflozin (B1684318) derivatives)

The synthesis of modern pharmaceuticals often requires the use of chiral intermediates to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). The SGLT2 inhibitor empagliflozin, used for the treatment of type 2 diabetes, features a chiral tetrahydrofuran moiety as a key structural element.

Patents detailing the synthesis of empagliflozin and its analogues describe the use of chiral 3-hydroxytetrahydrofuran (B147095) derivatives as key starting materials. patsnap.comchemicalbook.comgoogle.com In several synthetic routes, a crucial step involves the etherification of a phenolic intermediate with a tosylated or otherwise activated tetrahydrofuran derivative. For instance, a patented method describes the condensation of a phenol (B47542) with (S)-3-p-toluenesulfonyloxy tetrahydrofuran to form a key ether linkage present in empagliflozin. patsnap.com

Future Research Directions and Emerging Methodologies for E 3 Benzylidene 4 Tosyltetrahydrofuran

Development of Catalytic Asymmetric Syntheses for the Compound

The stereochemistry of a molecule is paramount to its biological activity and material properties. While methods for the synthesis of substituted tetrahydrofurans exist, the development of catalytic asymmetric routes to afford enantiomerically pure (E)-3-Benzylidene-4-tosyltetrahydrofuran remains a significant and compelling research avenue. Future efforts in this domain are expected to focus on several key strategies.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of chiral tetrahydrofurans is a promising area of exploration. Chiral Brønsted acids or bifunctional organocatalysts could be employed to control the stereoselective formation of the tetrahydrofuran (B95107) ring. For instance, a cascade reaction involving a Michael addition of a suitable precursor to an α,β-unsaturated system, followed by an intramolecular cyclization, could be rendered asymmetric using a chiral catalyst.

Transition metal catalysis offers another versatile platform for the asymmetric synthesis of this target molecule. rsc.org Catalytic asymmetric hydrogenation of a suitable unsaturated precursor could be a direct approach to install the desired stereocenters. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation or cyclization reactions represent a powerful strategy for the construction of chiral heterocycles and could be adapted for the synthesis of this compound. rsc.orgnih.gov The development of novel chiral ligands will be crucial for achieving high levels of enantioselectivity and diastereoselectivity in these transformations. chemistryviews.org

Table 1: Potential Catalytic Asymmetric Strategies

Catalytic SystemKey TransformationPotential Advantages
Chiral Phosphoric AcidsAsymmetric CyclizationMetal-free, environmentally benign. uni-saarland.de
Bifunctional Amine-ThioureasCascade Michael-Aldol ReactionsHigh stereocontrol through dual activation. rsc.org
Chiral N,N'-Dioxide/Metal Complexes[3+2] CycloadditionAccess to highly substituted tetrahydrofurans.
Iridium/Chiral Ligand ComplexesAsymmetric HydrogenationHigh efficiency and enantioselectivity. nih.gov
Palladium/Chiral Ligand ComplexesAsymmetric Allylic CyclizationVersatility in bond formation. nih.gov

Exploration of Novel Reactivity Profiles and Cascade Reactions

The unique combination of functional groups in this compound—the double bond of the benzylidene group, the activating and leaving group potential of the tosyl group, and the tetrahydrofuran ether linkage—suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will likely focus on harnessing this latent reactivity to develop novel transformations and cascade reactions.

The tosyl group is an excellent leaving group, which can be exploited in nucleophilic substitution reactions to introduce a wide range of functionalities at the C4 position. This opens up avenues for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Furthermore, the tosyl group can act as an activating group, facilitating reactions at adjacent positions.

Cascade reactions, where multiple bonds are formed in a single synthetic operation, represent an efficient and elegant approach to building molecular complexity. The structure of this compound is primed for such transformations. For example, a domino reaction could be initiated by a Michael addition to the benzylidene moiety, followed by an intramolecular cyclization or rearrangement triggered by the displacement of the tosyl group. Investigating the compatibility of this compound with various cascade processes, including those catalyzed by transition metals or organocatalysts, will be a fruitful area of research. rsc.org

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact and enhance resource efficiency. Future research on this compound should be strongly aligned with these principles. This involves the development of synthetic methods that utilize renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize the generation of hazardous waste.

One promising direction is the use of biomass-derived starting materials for the synthesis of the tetrahydrofuran core. rsc.orgresearchgate.net Exploring synthetic pathways that start from readily available bio-based platform chemicals would significantly enhance the green credentials of any synthesis of the target molecule.

The use of greener solvents is another critical aspect of sustainable chemistry. Research into replacing traditional volatile organic compounds with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), will be essential. researchgate.net Solvent-free reaction conditions, where feasible, would represent an ideal scenario.

Furthermore, the development of catalytic processes, as discussed in section 6.1, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions. The design of recyclable catalysts would further enhance the sustainability of the synthesis.

Table 2: Green Chemistry Considerations

Green Chemistry PrincipleApplication to Synthesis of this compound
PreventionDesigning synthetic routes with high atom economy to minimize waste.
CatalysisEmploying catalytic methods (organo-, bio-, or metal-catalysis) to reduce reagent use.
Use of Renewable FeedstocksInvestigating starting materials derived from biomass for the tetrahydrofuran core. researchgate.net
Safer Solvents and AuxiliariesUtilizing water, supercritical CO2, or bio-based solvents like 2-MeTHF. researchgate.net
Design for Energy EfficiencyExploring microwave-assisted synthesis or reactions at ambient temperature. mdpi.com

Computational Studies for Predictive Design of Derivatives and Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds and reactions. In the context of this compound, computational studies can provide valuable insights and guide experimental efforts.

Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformation, and reactivity of the molecule. These studies can help to predict the most likely sites for chemical attack, the stability of reaction intermediates, and the stereochemical outcomes of reactions. This predictive power can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes.

Furthermore, computational methods can be used to design derivatives of this compound with tailored properties. By systematically modifying the substituents on the benzylidene ring or replacing the tosyl group with other functionalities, it is possible to create virtual libraries of compounds. These libraries can then be screened in silico for desirable properties, such as binding affinity to a biological target or specific electronic properties for materials applications. This approach allows for the rapid exploration of a vast chemical space and the identification of high-priority target molecules for synthesis.

The simulation of reaction mechanisms can also provide a deeper understanding of the transformations involving this compound. By mapping out the energy profiles of different reaction pathways, researchers can identify the key factors that control the outcome of a reaction and devise strategies to optimize it.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-Benzylidene-4-tosyltetrahydrofuran with high stereochemical purity?

The synthesis typically involves protecting tetrahydrofuran derivatives with a tosyl group (4-methylbenzenesulfonyl) and introducing the benzylidene moiety via a condensation reaction. For example, triethylamine and 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (THF) can facilitate benzoylation under controlled temperatures (0–40°C) . To ensure stereochemical purity, reaction conditions (e.g., temperature, catalyst) must be optimized to favor the (E)-isomer. Techniques like chiral HPLC or polarimetry can validate enantiomeric excess.

Q. How can the (E)-configuration of the benzylidene group be confirmed experimentally?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for determining absolute configuration. Single-crystal diffraction data can resolve stereochemistry unambiguously . Alternatively, NOESY NMR can identify spatial proximity between protons on the benzylidene group and adjacent substituents to infer geometry.

Q. What analytical techniques are critical for assessing the purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential for structural confirmation. Purity can be quantified via reverse-phase HPLC with UV detection (λ ~255 nm, similar to benzofuran derivatives) . Thermal stability and decomposition profiles should be analyzed using differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when synthesizing this compound under varying conditions?

Contradictions often arise from competing reaction pathways (e.g., isomerization, byproduct formation). A systematic approach involves:

  • Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst loading) and analyze outcomes statistically.
  • In-situ monitoring: Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Post-reaction analysis: Employ GC-MS or LC-MS to identify byproducts and optimize selectivity .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Poor crystallization may stem from conformational flexibility or solvent interactions. Solutions include:

  • Co-crystallization: Add a stabilizing agent (e.g., crown ethers).
  • Solvent screening: Test polar aprotic (e.g., DMF) vs. non-polar solvents.
  • Temperature gradients: Slow cooling from saturated solutions promotes crystal growth. SHELXD/SHELXE can assist in phase determination for challenging crystals .

Q. Why do some studies report conflicting biological activity data for tetrahydrofuran derivatives, and how can these discrepancies be addressed?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. To standardize results:

  • Validate compound identity: Use multi-method characterization (NMR, HRMS, X-ray).
  • Control stereochemistry: Ensure synthetic protocols yield >95% (E)-isomer.
  • Replicate assays: Test in multiple cell lines or enzymatic systems with rigorous positive/negative controls .

Methodological Insights

  • Structural Refinement: SHELXL’s constraint algorithms are critical for refining disordered tosyl or benzylidene groups in crystal structures .
  • Stereochemical Analysis: Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve (E)/(Z) isomers effectively.
  • Data Contradiction Workflow: Apply longitudinal factorial invariance testing (used in social sciences) to chemical data by ensuring measurement models (e.g., spectroscopic calibration) remain consistent across experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.